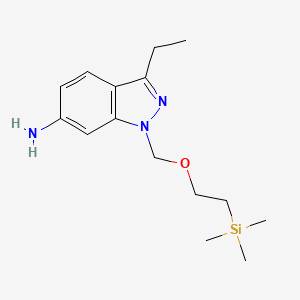

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine

Description

Properties

IUPAC Name |

3-ethyl-1-(2-trimethylsilylethoxymethyl)indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3OSi/c1-5-14-13-7-6-12(16)10-15(13)18(17-14)11-19-8-9-20(2,3)4/h6-7,10H,5,8-9,11,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHACFIDYJWQXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C2=C1C=CC(=C2)N)COCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731425 | |

| Record name | 3-Ethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214900-20-5 | |

| Record name | 3-Ethyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydrazine Derivatives with Carbonyl Compounds

A widely employed method involves the condensation of substituted phenylhydrazines with ketones or aldehydes. For example, 3-ethyl-1H-indazol-6-amine can be synthesized via the reaction of 4-aminoacetophenone derivatives with hydrazine hydrate under acidic conditions. The mechanism proceeds through intermediate hydrazone formation, followed by cyclization to yield the indazole ring (Scheme 1).

Reaction Conditions

-

Hydrazine source : Hydrazine hydrate (1.2 equiv)

-

Solvent : Ethanol or acetic acid

-

Temperature : Reflux (80–100°C)

-

Time : 6–12 hours

Key challenges include regioselectivity at the C3 position, which is addressed by using sterically or electronically biased starting materials. For instance, ethyl-substituted ketones direct cyclization to the desired C3-ethyl position.

Multicomponent Reactions for Indazole Assembly

Recent advances utilize one-pot multicomponent reactions to streamline synthesis. A representative approach combines 4-aminophenylboronic acid, ethyl glyoxylate, and hydrazine in the presence of a palladium catalyst, yielding 3-ethyl-substituted indazoles with moderate to high efficiency. This method avoids isolation of intermediates and enhances atom economy.

Catalytic System

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Base : K₂CO₃

-

Solvent : DMF/H₂O (4:1)

Protection of the N1 Position: Introduction of the SEM Group

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is introduced at the N1 position to protect the indazole nitrogen and facilitate subsequent functionalization. This step is critical for preventing undesired side reactions during alkylation or oxidation.

SEM Protection Methodology

The SEM group is typically installed using 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) under basic conditions:

Procedure

-

Substrate : 3-Ethyl-1H-indazol-6-amine (1.0 equiv)

-

Reagent : SEM-Cl (1.2 equiv)

-

Base : Triethylamine (2.0 equiv)

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature

-

Time : 4–6 hours

The reaction proceeds via nucleophilic attack of the indazole’s N1 nitrogen on SEM-Cl, generating the protected intermediate (Scheme 2). Anhydrous conditions are essential to prevent hydrolysis of SEM-Cl.

Functionalization at C3: Ethyl Group Installation

The C3-ethyl substituent is introduced either during indazole ring formation or via post-cyclization alkylation.

Direct Alkylation of the Indazole Core

Post-SEM protection, the C3 position can be alkylated using ethyl iodide or ethyl bromide in the presence of a strong base:

Reaction Conditions

-

Alkylating agent : Ethyl iodide (1.5 equiv)

-

Base : Sodium hydride (NaH, 2.0 equiv)

-

Solvent : DMF or DMSO

-

Temperature : 60–80°C

-

Time : 8–12 hours

Regioselectivity challenges arise due to the indazole’s aromatic system, necessitating careful optimization of base strength and reaction temperature.

Pre-installation During Cyclization

As detailed in Section 1.1, using ethyl-containing ketones (e.g., 3-ethylcyclohexanone) in the cyclization step ensures direct incorporation of the ethyl group at C3, bypassing the need for post-cyclization alkylation.

Deprotection and Final Purification

SEM Group Removal (If Required)

While the target compound retains the SEM group, synthetic pathways requiring temporary protection employ acidic deprotection:

Conditions

-

Acid : HCl (4M in dioxane)

-

Solvent : DCM/methanol (1:1)

-

Temperature : Room temperature

-

Time : 2–4 hours

Chromatographic Purification

Final purification is achieved via silica gel column chromatography or recrystallization:

Chromatography Parameters

-

Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient)

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

Comparative Analysis of Synthetic Routes

The choice of methodology depends on scalability, cost, and regioselectivity requirements:

| Method | Advantages | Limitations |

|---|---|---|

| Pre-cyclization ethyl introduction | High regioselectivity; fewer steps | Limited substrate availability |

| Post-cyclization alkylation | Flexible for diverse substituents | Moderate yields; side reactions |

| Multicomponent synthesis | Atom-economical; one-pot procedure | Requires specialized catalysts |

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance efficiency:

Flow Reactor Parameters

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trimethylsilyl group, using reagents like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Indazole Derivatives

Structural and Functional Group Variations

1,3-Dimethyl-1H-indazol-6-amine (CAS: Not provided)

- Substituents : Methyl groups at N1 and C3 positions (vs. SEM and ethyl in the target compound).

- Synthesis : Prepared via alkylation of 3-methyl-6-nitro-1H-indazole with dimethyl carbonate and triethylene diamine, followed by reduction .

- Key Properties :

- Differentiation : Lacks the SEM group, making it less sterically hindered and more hydrophilic.

1-(Methoxymethyl)-1H-indazol-6-amine (CAS: 123177-52-6)

- Substituents : Methoxymethyl group at N1 (vs. SEM in the target compound).

- Key Properties :

- Differentiation : Smaller substituent reduces lipophilicity and synthetic versatility compared to SEM.

3-Iodo-1H-indazol-6-amine (CAS: Not provided)

- Substituents : Iodo group at C3 (vs. ethyl in the target compound).

- Key Properties: Molecular weight: ~275.1 g/mol (C7H6IN3).

- Differentiation : Iodo substituent enables cross-coupling reactions (e.g., Suzuki), unlike the ethyl group.

Key Observations:

Biological Activity

3-Ethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazol-6-amine (CAS Number: 1214900-20-5) is a derivative of indazole, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 291.46 g/mol. The compound features a trimethylsilyl group, which enhances its solubility and stability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₅N₃OSi |

| Molecular Weight | 291.46 g/mol |

| CAS Number | 1214900-20-5 |

| LogP | 4.0744 |

| PSA (Polar Surface Area) | 53.07 Ų |

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of indazole derivatives, including this compound. A significant focus has been on its ability to inhibit various cancer cell lines:

-

Cell Line Studies : The compound has been evaluated against several human cancer cell lines, including:

- K562 (chronic myeloid leukemia) : Exhibited an IC50 value of approximately 5.15 µM.

- A549 (lung cancer) : Demonstrated notable antiproliferative effects.

- PC-3 (prostate cancer) : Showed promising results in inhibiting cell growth.

- Mechanism of Action : The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the indazole ring significantly influences the compound's inhibitory activity against cancer cells .

Enzymatic Inhibition

The compound has also been studied for its inhibitory effects on various enzymes involved in cancer progression:

- FGFR Inhibition : Indazole derivatives have shown promising results as fibroblast growth factor receptor (FGFR) inhibitors, with some derivatives exhibiting IC50 values as low as 2 nM . Although specific data for this compound is limited, its structural similarities suggest potential FGFR inhibitory activity.

Synthesis and Evaluation

A comprehensive review of indazole-containing compounds indicates that modifications to the indazole scaffold can enhance biological activity. For instance, the introduction of alkyl groups and silyl ethers has been shown to improve solubility and bioavailability .

Comparative Analysis

A comparative analysis of various indazole derivatives highlights the following key findings:

| Compound Name | IC50 (µM) | Target Enzyme/Cell Line |

|---|---|---|

| Compound 6o (related indazole) | 5.15 | K562 (CML) |

| FGFR Inhibitor A | <4.1 | FGFR1 |

| FGFR Inhibitor B | 69.1 | FGFR2 |

These results emphasize the potential of structurally similar compounds to exhibit significant biological activities.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry (e.g., SEM group placement) and detect impurities. DMSO-d₆ is preferred for resolving amine protons .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 277.184 g/mol for related SEM-protected indazoles) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for pharmacological studies) .

How can researchers resolve contradictions in biological activity data reported for SEM-protected indazole derivatives?

Advanced Research Focus

Discrepancies often arise from:

- Impurity Profiles : Byproducts like 2,3-dimethyl isomers (from incomplete alkylation) may exhibit off-target effects. Use LC-MS to quantify impurities .

- SEM Group Stability : Partial deprotection under assay conditions (e.g., cellular media) can alter bioavailability. Validate SEM integrity post-assay via -NMR (if fluorinated analogs are used) .

What strategies are recommended for functionalizing the primary amine group to create derivatives for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

- Acylation/ Sulfonylation : React with acyl chlorides or sulfonyl chlorides in dichloromethane (DCM) with a base (e.g., Et₃N) .

- Condensation Reactions : Use aldehydes or ketones for Schiff base formation, followed by NaBH₄ reduction to secondary amines .

- Protection-Deprotection : Temporarily protect the amine with Boc groups to enable selective modification of other sites .

What are the critical safety considerations for handling this compound in the laboratory?

Q. Basic Research Focus

- Ventilation : Use chemical fume hoods to avoid inhalation of airborne particles .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as amines can cause irritation .

- Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

How can computational modeling predict the compound’s interactions with biological targets such as kinases or receptors?

Q. Advanced Research Focus

- Docking Simulations : Use software like AutoDock Vina to model binding to ATP pockets in kinases. Prioritize targets with conserved indazole-binding motifs (e.g., JAK2 or CDK families) .

- MD Simulations : Assess SEM group flexibility in aqueous environments to predict stability in vivo .

What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.